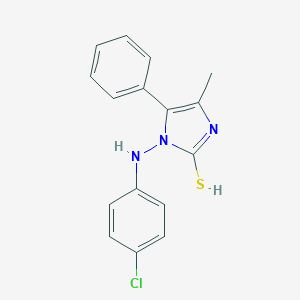

3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a combination of chloroaniline, methyl, phenyl, and imidazole-2-thiol groups, which contribute to its distinct characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 4-methyl-5-phenylimidazole-2-thiol under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as catalytic hydrogenation and the use of metal-free carbon catalysts have been explored to enhance the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Applications De Recherche Scientifique

1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has found applications in several scientific research areas:

Mécanisme D'action

The mechanism of action of 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and other biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloroaniline: A simpler compound with similar chloroaniline structure but lacking the imidazole and thiol groups.

4-(4-Chloroanilino)quinoline: Another compound with a chloroaniline group, known for its anticancer properties.

Uniqueness

1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity

Activité Biologique

3-(4-Chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H15ClN2S with a molecular weight of approximately 302.82 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.

The biological activity of imidazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

- DNA Intercalation : Compounds with imidazole moieties have been shown to intercalate into DNA, leading to the disruption of replication and transcription processes. Studies indicate that similar compounds exhibit significant DNA damage through direct intercalation and inhibition of topoisomerase II .

- Enzyme Inhibition : Imidazole derivatives can act as inhibitors for various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer progression and immune suppression . The design of these compounds often focuses on enhancing their binding affinity to the active sites of these enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance:

- A study demonstrated that compounds structurally related to this compound exhibited potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most effective compounds showed activity levels significantly higher than standard chemotherapeutic agents like doxorubicin .

Case Studies

- DNA Damage Induction : In a comparative study involving several imidazole derivatives, those similar to this compound were found to induce detectable DNA damage in ctDNA (circular DNA), demonstrating their potential as anticancer agents .

- Topoisomerase Inhibition : Another study focused on the dual action of certain imidazoles as both DNA intercalators and topoisomerase inhibitors, which are crucial in cancer therapy due to their role in preventing DNA replication .

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line Tested | IC50 (µM) | Comparison Drug | Effectiveness |

|---|---|---|---|---|

| Antiproliferative | MCF-7 | 0.5 | Doxorubicin | 1.5x more active |

| DNA Damage Induction | ctDNA | N/A | N/A | Significant |

| Topoisomerase II Inhibition | HepG2 | 0.8 | N/A | High |

Propriétés

IUPAC Name |

3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S/c1-11-15(12-5-3-2-4-6-12)20(16(21)18-11)19-14-9-7-13(17)8-10-14/h2-10,19H,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXNPRWRKZQXIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.